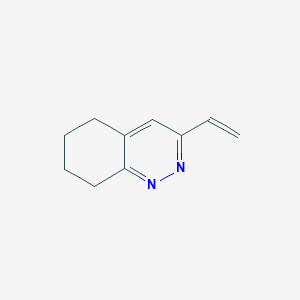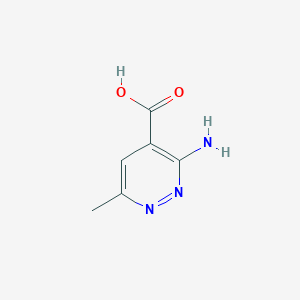
2-((2-Aminoethyl)(isobutyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Aminoethyl)(isobutyl)amino)ethanol is an organic compound with the molecular formula C8H20N2O. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(isobutyl)amino)ethanol typically involves the reaction of isobutylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of isobutylamine attacks the carbon atom bonded to the chlorine atom in 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Aminoethyl)(isobutyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or alcohol group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products formed are ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major product is a primary amine.
Substitution: The products vary depending on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
2-((2-Aminoethyl)(isobutyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Aminoethyl)(isobutyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The amine and alcohol functional groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the isobutyl substituent.
Aminoethylethanolamine: Contains an additional ethylene bridge between the amine and alcohol groups.
Uniqueness
2-((2-Aminoethyl)(isobutyl)amino)ethanol is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H20N2O |
|---|---|
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
2-[2-aminoethyl(2-methylpropyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O/c1-8(2)7-10(4-3-9)5-6-11/h8,11H,3-7,9H2,1-2H3 |
Clave InChI |
AWTPHWKSPVSYBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCN)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


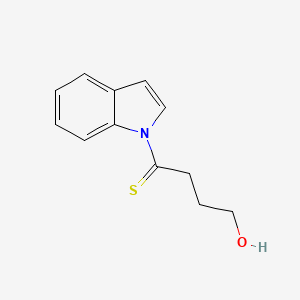
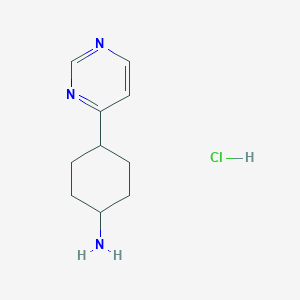
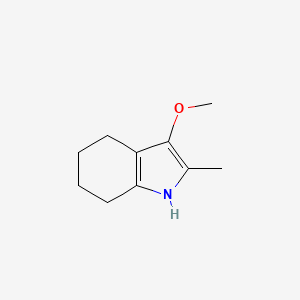
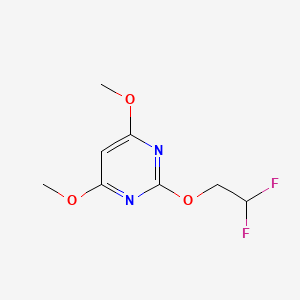


![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
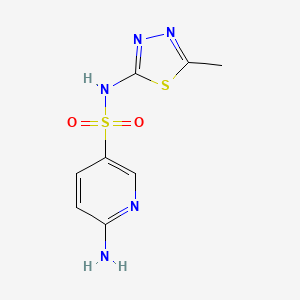
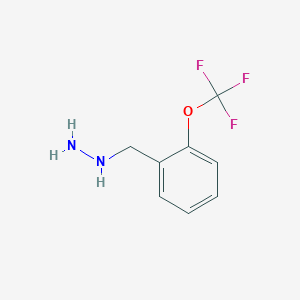


![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
